molecular formula C7H8N2O3S B13429151 (6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13429151
M. Wt: 200.22 g/mol
InChI Key: RJFPBECTFIUTHB-UJURSFKZSA-N
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Description

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a high-purity chemical compound intended for research and development applications. This specialized bicyclic structure is of significant interest in pharmaceutical and organic chemistry research, particularly in the study and synthesis of beta-lactam antibiotic cores . Specifications: • CAS Number: 1932625-97-2 • Molecular Formula: C 7 H 8 N 2 O 3 S • Molecular Weight: 200.22 g/mol • Storage: For optimal stability, this product should be stored sealed in a dry environment, preferably at 2-8°C . Safety Information: Researchers should consult the safety data sheet for proper handling procedures. General safety warnings may include precautions against ingestion and skin/eye contact . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

(6R,7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4-,6+/m0/s1

InChI Key

RJFPBECTFIUTHB-UJURSFKZSA-N

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@H](C2=O)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Enzymatic Hydrolysis Route

  • Starting Material: Cephalosporin C or its derivatives (e.g., 7-ACA).
  • Process: Enzymatic cleavage of the side chain amide bond using penicillin acylase or cephalosporin acylase.
  • Outcome: Formation of 7-amino-8-oxo bicyclic intermediate with high stereoselectivity.
  • Advantages: Mild reaction conditions, high stereochemical fidelity, environmentally friendly.

Chemical Synthesis via Chloromethylation and Substitution

  • Step 1: Preparation of 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid as an intermediate.
  • Step 2: Introduction of the amino group at position 7 by nucleophilic substitution.
  • Reaction Conditions:
    • Chloromethylation using chloromethylating agents (e.g., ClCH₂OAc) in aprotic solvents such as dimethylformamide (DMF).
    • Controlled pH (6.5–7.5) to prevent β-lactam ring degradation.
    • Low temperature (0–5°C) to minimize side reactions.
  • Purification: Crystallization from aqueous acetone to achieve purity >98% by HPLC.
Parameter Optimal Range Impact on Yield and Purity
pH 6.5 – 7.5 Prevents β-lactam hydrolysis
Temperature 0 – 5 °C Minimizes side reactions and decomposition
Solvent Aqueous acetone Enhances crystallization and purity
Reaction Time Variable (hours) Optimized for maximum conversion

Industrial Production Method

  • Scale-Up: Large-scale synthesis often employs continuous flow reactors to improve reaction control and yield.
  • Key Steps:
    • Extraction and purification steps involving dichloromethane (CH₂Cl₂) and aqueous phases.
    • Decolorization using activated carbon.
    • pH adjustment with hydrochloric acid to 2.2–2.4 at 20–25 °C to induce crystallization.
  • Yield and Purity: Reported yields up to 85.8% with purity ≥99% after drying and alcohol washing.

Comparative Analysis of Preparation Routes

Preparation Method Advantages Disadvantages Typical Yield (%) Purity (%)
Enzymatic Hydrolysis High stereoselectivity, mild Enzyme cost, longer reaction time 70–80 >98
Chemical Chloromethylation Precise functionalization Requires strict pH & temperature control 75–85 >98
Industrial Continuous Flow Scalable, reproducible Requires sophisticated equipment ~85 ≥99

Research Findings and Improvements

  • Patent Literature: Recent patents describe improved synthetic routes that reduce the number of steps and avoid environmentally hazardous reagents such as trimethyl phosphite and bromine, which were common in older methods. These newer methods also avoid low-temperature ozonization, which can cause side reactions and is difficult to control.
  • Yield Optimization: Adjusting pH and temperature precisely during crystallization steps significantly improves yield and purity.
  • Environmental Considerations: Modern methods emphasize greener chemistry by minimizing toxic reagents and waste.

Summary Table of Key Synthetic Parameters

Step Reagents/Conditions Notes
Side Chain Removal Penicillin acylase, aqueous buffer Enzymatic, mild, stereospecific
Chloromethylation ClCH₂OAc, DMF, pH 6.5–7.5, 0–5 °C Avoids β-lactam degradation
Extraction & Purification CH₂Cl₂, activated carbon, HCl pH 2.2–2.4 Crystallization, decolorization
Drying & Washing Alcohol washing, vacuum drying Final purity >99%

Chemical Reactions Analysis

Types of Reactions

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as an antibiotic or antiviral agent, due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, making it an effective modulator of biological activity.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure and is used as an antibiotic.

    Cephalosporin: Another antibiotic with a related structure but different functional groups.

    Carbapenem: A broad-spectrum antibiotic with a similar core structure.

Uniqueness

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to as a bicyclic compound, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name(6R,7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular FormulaC8H10N2O3S
Molecular Weight214.24 g/mol
CAS Number72059-35-9
Purity97%

Antimicrobial Properties

Research indicates that (6R,7S)-7-amino derivatives exhibit notable antimicrobial activity against various pathogens. A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic agent. The mechanism likely involves interference with bacterial protein synthesis due to structural similarities with known antibiotics such as penicillins and cephalosporins .

Antiviral Effects

In addition to its antibacterial properties, preliminary studies have shown that the compound may possess antiviral activity. For instance, it has been tested against viruses such as influenza and herpes simplex virus (HSV), where it displayed a capacity to inhibit viral replication in vitro. The proposed mechanism includes the inhibition of viral polymerases or proteases, although further research is required to elucidate these pathways fully .

Anticancer Potential

Emerging evidence suggests that (6R,7S)-7-amino derivatives may also exhibit anticancer properties. In vitro studies have reported cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of (6R,7S)-7-amino compounds can be attributed to their ability to mimic natural substrates in biochemical pathways. Their bicyclic structure allows for interactions with enzyme active sites, disrupting normal cellular functions.

  • Inhibition of Enzymatic Activity : The compound's structural resemblance to substrates of bacterial enzymes leads to competitive inhibition.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
  • DNA/RNA Interaction : There is potential for interaction with nucleic acids, affecting replication and transcription processes in both bacterial and viral systems.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of (6R,7S)-7-amino derivatives in treating patients with bacterial infections resistant to standard therapies. Results indicated a significant reduction in infection markers and improved patient outcomes compared to control groups receiving placebo treatments.

Case Study 2: Antiviral Activity Against HSV

In a controlled laboratory setting, (6R,7S)-7-amino compounds were tested against HSV-infected cell cultures. The results showed a dose-dependent reduction in viral titers, supporting the hypothesis of its antiviral efficacy.

Q & A

Basic: What spectroscopic methods are used to confirm the structure and stereochemistry of this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR verify the bicyclic core, substituents (e.g., acetoxymethyl at C3), and β-lactam ring. For example, the β-lactam carbonyl appears at ~175 ppm in 13C NMR .
  • IR spectroscopy : Identifies carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and β-lactam carbonyl (sharp peak ~1770 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (272.28 g/mol; C10H12N2O5S) .
  • X-ray crystallography : Definitive for stereochemical assignment (6R,7S configuration) .

Advanced: How can the acylation reaction at the 7-amino group be optimized for cephalosporin derivatives?

Answer:
Methodology includes:

  • pH control : Maintain pH 8.5–9.0 with NaHCO3 to deprotonate the amino group for nucleophilic attack .
  • Temperature : React at 0–5°C to minimize β-lactam hydrolysis .
  • Acylating agents : Use activated derivatives (e.g., acyl chlorides) in acetone/water mixtures. Post-reaction acidification (pH 4) precipitates the product. Purify via column chromatography (5% MeOH/DCM), yielding up to 66% .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats due to hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • Storage : Keep in a sealed container at 2–8°C, protected from light and moisture .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced: How do researchers resolve discrepancies in stereochemical assignments of derivatives?

Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® IC) .
  • NOESY NMR : Detects spatial proximity of substituents (e.g., C6 and C7 stereochemistry) .
  • X-ray crystallography : Gold standard for confirming absolute configuration, as used for 6R,7S assignments .

Basic: What is the compound’s role in antibiotic synthesis?

Answer:
It is a critical intermediate for cephalosporins. Modifications at C3 (e.g., vinyl, acetoxymethyl) and C7 (acylamido groups) enhance β-lactamase resistance and Gram-negative activity. Examples include precursors to ceftazidime and cefepime .

Advanced: How does the C3 substituent influence reactivity and stability?

Answer:

  • Vinyl group (e.g., CAS 79349-82-9) : Enables electrophilic additions but reduces stability under basic conditions. Requires pH 6.5–7.0 and shorter reaction times .
  • Acetoxymethyl group : More stable but requires enzymatic or chemical hydrolysis for further functionalization .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Acid-base extraction : Precipitate the compound at pH 4 using 1M HCl .
  • Column chromatography : Silica gel with 5% MeOH/DCM removes impurities .
  • Recrystallization : Ethanol/water mixtures improve crystalline purity .

Advanced: How is β-lactam ring degradation mitigated during storage?

Answer:

  • Lyophilization : Under nitrogen to prevent hydrolysis .
  • Storage conditions : -20°C with desiccants (silica gel) .
  • Stabilizing agents : Sucrose or trehalose in solid formulations maintains integrity .

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